4-Hydroxy-2-methylquinoline 4-Hydroxy-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 5660-24-2
VCID: VC20825105
InChI: InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
SMILES: CC1=CC(=O)C2=CC=CC=C2N1
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

4-Hydroxy-2-methylquinoline

CAS No.: 5660-24-2

Cat. No.: VC20825105

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-methylquinoline - 5660-24-2

Specification

CAS No. 5660-24-2
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 2-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Standard InChI Key NWINIEGDLHHNLH-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=CC=CC=C2N1
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)C1
Melting Point 234.0 °C

Introduction

Physical and Chemical Properties

Basic Properties

4-Hydroxy-2-methylquinoline possesses several distinctive physical and chemical properties that influence its behavior in various applications. Table 1 summarizes the key physical and chemical parameters of this compound.

Table 1: Basic Physical and Chemical Properties of 4-Hydroxy-2-methylquinoline

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
CAS Number607-67-0
Physical AppearanceSolid
Melting Point234-236°C
SolubilitySlightly soluble in water
IUPAC Name2-methyl-1H-quinolin-4-one
PubChem CID69089
InChI KeyNWINIEGDLHHNLH-UHFFFAOYSA-N
SMILES NotationCC1=CC(=O)C2=CC=CC=C2N1

The compound exhibits limited solubility in water but is soluble in various organic solvents. Its relatively high melting point indicates strong intermolecular forces in the crystal structure, likely due to hydrogen bonding interactions involving the hydroxyl group .

Structural Characteristics

The structure of 4-Hydroxy-2-methylquinoline features a quinoline core with specific substitutions. The hydroxyl group at the 4-position can undergo tautomerization to form the keto tautomer, which is often the predominant form in solution. This tautomerization significantly affects the compound's reactivity and pharmaceutical properties.

The nitrogen atom in the quinoline ring provides basicity, while the hydroxyl/carbonyl group introduces hydrogen bond donor/acceptor capabilities. These functional characteristics make 4-Hydroxy-2-methylquinoline an excellent candidate for pharmaceutical development, as these properties facilitate binding to biological targets .

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structural and electronic properties of 4-Hydroxy-2-methylquinoline. The compound exhibits characteristic spectral features that aid in its identification and purity assessment.

Infrared Spectroscopy: The IR spectrum shows a characteristic O-H stretch at 3,062 cm⁻¹, indicating the presence of the hydroxyl group. The carbonyl stretching vibration of the tautomeric keto form may also be observed.

¹H-NMR Spectroscopy: In the proton NMR spectrum, the methyl group at the 2-position appears as a singlet at approximately δ 2.49 ppm. The aromatic protons of the quinoline ring system typically appear in the region of δ 7.0-8.5 ppm. The hydroxyl proton may show variable chemical shifts depending on the solvent and concentration.

Mass Spectrometry: The mass spectrum typically shows a molecular ion peak at m/z 159, corresponding to the molecular weight of the compound. Fragmentation patterns provide additional structural confirmation .

Synthesis and Preparation Methods

Laboratory Synthesis

Several methods have been developed for the synthesis of 4-Hydroxy-2-methylquinoline, offering different advantages in terms of yield, purity, and scalability. One of the most efficient approaches involves microwave-assisted synthesis.

Microwave-Assisted Synthesis: This modern approach achieves an impressive 86% yield by heating β-anilinocrotonate at 180°C for just 3 minutes. This method represents a significant improvement over conventional heating methods in terms of reaction time and energy efficiency.

Conrad-Limpach Synthesis: A classical approach involves the thermal cyclization of anilines with β-ketoesters. When aniline reacts with ethyl acetoacetate followed by cyclization at high temperatures, 4-Hydroxy-2-methylquinoline is formed .

From Isatoic Anhydrides: Another approach starts with commercially available 2-aminobenzoic acids (anthranilic acids), which are converted to isatoic anhydrides using triphosgene in THF. These anhydrides then react with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide to form ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which can be further modified to obtain 4-Hydroxy-2-methylquinoline .

Industrial Production

Industrial production of 4-Hydroxy-2-methylquinoline typically employs optimized versions of laboratory methods, with modifications to enhance efficiency, safety, and scalability. The key considerations in industrial settings include:

Process Optimization: Reaction conditions (temperature, pressure, reaction time) are carefully controlled to maximize yield while minimizing the formation of by-products.

Purification Techniques: Methods such as recrystallization and solvent extraction are employed to achieve high purity levels required for pharmaceutical applications. Multiple crystallization steps may be necessary to meet stringent purity specifications.

Quality Control: Industrial production includes rigorous quality control measures to ensure consistent product quality, including spectroscopic analysis, melting point determination, and chromatographic purity assessment .

Applications and Significance

Pharmaceutical Applications

4-Hydroxy-2-methylquinoline serves as a versatile building block in pharmaceutical synthesis, contributing to the development of various therapeutic agents.

Antiseptic Compounds: It is a key intermediate in the synthesis of dequalinium chloride, a widely used antiseptic with applications in oral and topical formulations .

Anti-tuberculosis Agents: Research has demonstrated the utility of 4-Hydroxy-2-methylquinoline in the synthesis of 2-(quinolin-4-yloxy)acetamides, which exhibit potent anti-tuberculosis activity. These compounds represent promising candidates for the development of new treatments for drug-resistant tuberculosis strains .

Alzheimer's Disease Treatment: Derivatives of 4-Hydroxy-2-methylquinoline are being investigated for their potential in treating Alzheimer's disease. These compounds may interact with key targets involved in the pathogenesis of this neurodegenerative disorder .

Chemical Reactions and Derivatives

4-Hydroxy-2-methylquinoline participates in various chemical reactions, making it a versatile starting material for the synthesis of more complex molecules.

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